![molecular formula C16H16BrN5 B6458983 6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline CAS No. 2549051-21-8](/img/structure/B6458983.png)
6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline” is a compound that has shown significant antipromastigote activity . It is more active than miltefosine and amphotericin B deoxycholate, which are standard drugs .
Synthesis Analysis
The compound was synthesized as part of a study on hydrazine-coupled pyrazole derivatives . The structures of these compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of the compound includes a 4-methyl-1H-pyrazol-1-yl group and a 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl group .科学的研究の応用
- Researchers have explored the antibacterial potential of similar imidazole derivatives. The presence of the pyrazole moiety may enhance its antimicrobial properties . Investigating its effectiveness against specific bacterial strains could be valuable.
- The pyrazole ring is associated with neuroprotective properties. Researchers have targeted enzymes like acetylcholinesterase (AChE) in neurodegenerative disorders . Investigating this compound’s impact on AChE inhibition could be insightful.
- The presence of the pyrazole ring suggests potential interactions with liver enzymes. Investigating its inhibitory effects on liver alcohol dehydrogenase (ADH) could be relevant for alcohol metabolism studies .
Antibacterial and Antimycobacterial Activity
Neurodegenerative Disorders Research
Inhibition of Liver Alcohol Dehydrogenase
作用機序
Target of Action
Similar compounds have been evaluated for their inhibitory activity against egfr and her2 .
Mode of Action
It’s likely that it interacts with its targets (potentially egfr and her2) to inhibit their activity . This inhibition could lead to a disruption in the normal functioning of these proteins, resulting in the desired therapeutic effects.
Biochemical Pathways
Given the potential targets, it’s likely that it affects pathways related to cell growth and proliferation, as egfr and her2 are commonly involved in these processes .
Pharmacokinetics
Similar compounds are often designed to be highly soluble in water and other polar solvents, which can impact their absorption, distribution, metabolism, and excretion .
Result of Action
Given its potential targets, it’s likely that it results in the inhibition of cell growth and proliferation .
Safety and Hazards
While specific safety and hazards data for this compound are not available, similar compounds like 4-Bromo-1-methyl-1H-pyrazole and Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate have been classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . They require precautionary measures such as avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
特性
IUPAC Name |
6-bromo-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5/c1-11-5-19-22(7-11)10-12-8-21(9-12)16-18-6-13-4-14(17)2-3-15(13)20-16/h2-7,12H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVIQMJLSXHELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC=C4C=C(C=CC4=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。